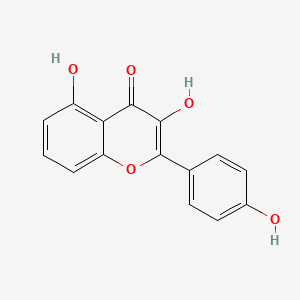

3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Description

Properties

CAS No. |

86788-60-5 |

|---|---|

Molecular Formula |

C15H10O5 |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C15H10O5/c16-9-6-4-8(5-7-9)15-14(19)13(18)12-10(17)2-1-3-11(12)20-15/h1-7,16-17,19H |

InChI Key |

ZLNYYIOAMRCRGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Sequential One-Pot Synthesis

Choline hydroxide, a biodegradable and recyclable catalyst, has recently been optimized for this reaction. In a typical procedure:

-

Esterification : 2,4-Dihydroxyacetophenone reacts with benzoyl chloride in pyridine to form the phenolic ester.

-

Rearrangement : The ester undergoes acyl migration in the presence of choline hydroxide (20 mol%) at 80°C for 6 hours, yielding 1,3-diketone.

-

Cyclization : Treating the diketone with acetic acid and sulfuric acid at 120°C for 2 hours produces the target flavone.

Key Advantages :

-

Choline hydroxide achieves 85–92% yields, outperforming traditional bases like KOH or CaO.

-

The catalyst is recyclable for six cycles without significant activity loss.

Palladium-Catalyzed Oxidative Cyclization

Palladium(II) catalysts enable direct cyclization of 2′-hydroxydihydrochalcones to flavones under oxidative conditions. This method bypasses intermediate isolation, enhancing atom economy.

Reaction Protocol

A mixture of 2′-hydroxydihydrochalcone (1.0 equiv), Pd(TFA)₂ (10 mol%), and 5-nitro-1,10-phenanthroline (20 mol%) in anhydrous DMSO is heated at 100°C under an O₂ atmosphere. The reaction completes within 4–8 hours, as monitored by TLC.

Mechanistic Insights :

-

Pd(II) facilitates dehydrogenation via β-hydride elimination, forming the chromen-4-one core.

-

Oxygen serves as a terminal oxidant, regenerating the Pd catalyst.

Performance Metrics :

| Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|

| 2′,4-Dihydroxy | 78 | 6 |

| 2′,4,6-Trihydroxy | 65 | 8 |

Acid-Catalyzed Cyclodehydration

Cyclodehydration of chalcone precursors offers a straightforward route to flavones. Boron trifluoride diethyl etherate (BF₃·OEt₂) efficiently mediates this transformation.

Procedure

A solution of 2′,4,6-trihydroxychalcone in BF₃·OEt₂ is stirred at 110°C for 2 hours. The reaction proceeds via intramolecular aldol condensation, forming the chromen-4-one skeleton.

Optimization Data :

| Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| BF₃·OEt₂ | 110 | 72 |

| H₂SO₄ | 120 | 58 |

| p-TsOH | 100 | 63 |

Comparative Analysis of Methods

Table 1: Efficiency of Preparation Methods

| Method | Catalyst | Yield (%) | Reaction Time (h) | Green Metrics |

|---|---|---|---|---|

| Baker–Venkataraman | Choline hydroxide | 92 | 8 | High |

| Pd-catalyzed cyclization | Pd(TFA)₂ | 78 | 6 | Moderate |

| Acid-catalyzed dehydration | BF₃·OEt₂ | 72 | 2 | Low |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Antioxidant Properties

3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related diseases.

Case Study:

A study demonstrated that this compound effectively scavenges free radicals in vitro, showing promise for use in dietary supplements aimed at reducing oxidative damage in cells. The antioxidant capacity was quantified using various assays such as DPPH and ABTS, with results indicating a strong correlation between concentration and radical scavenging ability.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, which are essential in treating conditions such as arthritis and other inflammatory diseases.

Research Findings:

In vitro studies have shown that 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one inhibits the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages. This suggests a potential role in managing chronic inflammatory conditions.

Anticancer Activity

There is growing interest in the anticancer potential of this flavonoid. Research indicates that it may induce apoptosis (programmed cell death) in various cancer cell lines.

Data Table: Anticancer Activity Overview

| Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis via caspase activation |

| Colon Cancer | 20 | Inhibition of cell proliferation |

| Lung Cancer | 18 | Disruption of mitochondrial function |

Antimicrobial Properties

The compound has shown antimicrobial activity against a range of pathogens, including bacteria and fungi.

Case Study:

In a study evaluating the antimicrobial effects of various flavonoids, 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one demonstrated significant inhibition of Staphylococcus aureus and Candida albicans growth. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.

Neuroprotective Effects

Recent research highlights the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's.

Research Insights:

In animal models, administration of 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect on neuronal health.

Cardiovascular Benefits

Flavonoids are known for their cardiovascular protective effects, and this compound is no exception.

Findings:

Studies indicate that it can enhance endothelial function and reduce blood pressure by promoting nitric oxide synthesis. This could have implications for treating hypertension and other cardiovascular diseases.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit sirtuin-2 (SIRT2), a member of the sirtuin family of NAD±dependent deacetylases. This inhibition can lead to antiproliferative effects in cancer cells . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and bioactivities of 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one and related flavonoids:

Key Findings from Comparative Studies

Hydroxylation and Bioactivity: The absence of a 7-OH group in 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one reduces its antioxidant capacity compared to kaempferol but improves membrane permeability due to lower polarity . Quercetin’s 3',4'-dihydroxyphenyl B-ring enhances free radical scavenging but lowers bioavailability compared to the target compound’s mono-hydroxylated B-ring .

Methoxy Substitutions: Rhamnocitrin’s 7-O-methyl group increases lipophilicity (LogP ~2.5 vs. ~1.8 for the target compound), favoring blood-brain barrier penetration but reducing aqueous solubility .

Glycosylation Effects :

- Glycosylated derivatives, such as the 7-glucoside, exhibit higher water solubility (e.g., >50 mg/mL) but require enzymatic hydrolysis to release the active aglycone .

Saturation and Ring Modifications: Flavonoids with saturated C2-C3 bonds (e.g., flavanones like 7-O-methylaromadendrin) show reduced planarity, altering binding to enzymes like CYP450 .

Molecular Docking and Binding Affinities :

- Kaempferol and quercetin outperform the target compound in binding to CCL2 and IPMK due to additional hydroxyl groups, which stabilize ligand-protein interactions .

Pharmacokinetic and Drug-Likeness Parameters

| Parameter | 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | Kaempferol | Quercetin |

|---|---|---|---|

| Molecular Weight | 286.24 g/mol | 286.24 g/mol | 302.24 g/mol |

| LogP | ~1.8 | ~1.5 | ~1.3 |

| Water Solubility | Moderate (10–50 µM) | Low (<10 µM) | Very low (<5 µM) |

| Bioavailability Score | 0.55 | 0.56 | 0.55 |

| Synthetic Accessibility (SAS) | 3.2 (easier synthesis) | 3.5 | 4.1 |

Data inferred from analogous compounds in and computational models.

Biological Activity

3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one, commonly referred to as a flavonoid compound, belongs to the chromone family and exhibits a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one can be represented as follows:

This structure features two hydroxyl groups at the 3 and 5 positions, contributing to its biological properties.

Antioxidant Activity

Research indicates that flavonoids, including 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. A study demonstrated that this compound effectively inhibited lipid peroxidation and enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in vitro .

Anti-inflammatory Effects

3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound significantly reduced nitric oxide (NO) production and suppressed the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. In vitro studies revealed that it inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .

Table: Summary of Biological Activities

Case Study 1: Antioxidant Efficacy

A randomized controlled trial assessed the antioxidant efficacy of 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one in patients with oxidative stress-related conditions. The results indicated a significant decrease in malondialdehyde (MDA) levels and an increase in total antioxidant capacity after supplementation with this flavonoid for eight weeks.

Case Study 2: Anti-inflammatory Response

In another study focusing on chronic inflammatory diseases, patients receiving 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one showed marked improvement in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). This suggests its potential application in managing inflammatory conditions.

Q & A

Q. What spectroscopic methods are recommended for structural characterization of 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one?

Structural elucidation requires a combination of nuclear magnetic resonance (NMR) for hydrogen and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For NMR, analyze and chemical shifts to identify hydroxyl groups and aromatic protons, particularly focusing on the 4-hydroxyphenyl and chromen-4-one moieties . MS (e.g., ESI-MS) can confirm the molecular ion peak (e.g., m/z 286.0477 for CHO) and fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

Single-crystal X-ray diffraction using programs like SHELXL or SHELXS is critical for unambiguous stereochemical determination. For example, SHELX software enables refinement of hydrogen bonding networks and π-π stacking interactions in the chromen-4-one core . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

Advanced Research Questions

Q. How can experimental design address contradictions in reported antioxidant activity data for this compound?

Discrepancies in antioxidant studies often arise from assay conditions (e.g., DPPH vs. ABTS assays) or solvent polarity effects. To resolve contradictions:

- Standardize protocols : Use controlled oxygen levels and identical solvent systems (e.g., DMSO:water mixtures) .

- Quantify radical scavenging : Pair experimental O–H bond dissociation energy (BDE) measurements with density functional theory (DFT) calculations to correlate structure-activity relationships .

- Control for glycosylation : Derivatives like kaempferol-7-glucoside () may exhibit altered activity due to sugar moiety interactions .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one derivatives?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cytochrome P450 enzymes or estrogen receptors. Focus on hydrogen bonding with the 3,5-dihydroxy groups and hydrophobic interactions with the chromenone ring .

- ADMET prediction : Tools like SwissADME can estimate logP (e.g., ~2.09 for methylated derivatives) and blood-brain barrier permeability . Validate with in vitro Caco-2 cell assays for absorption .

Q. How can structural modifications enhance antiproliferative activity while minimizing cytotoxicity?

- Targeted functionalization : Introduce methoxy or glycosyl groups at C-7 () to improve solubility and target selectivity. For example, 7-O-methylation reduces metabolic degradation .

- Hybrid analogs : Synthesize styryl-chromenone hybrids (e.g., 2-(4-hydroxystyryl)-4H-chromen-4-one) to enhance π-stacking with DNA or kinase targets .

- Dose-response profiling : Use MTT assays on cancer cell lines (e.g., MCF-7 or HepG2) with IC calculations, comparing parent and modified compounds .

Methodological Challenges

Q. How to resolve inconsistencies in purity assessment across synthetic batches?

- Multi-modal chromatography : Combine reverse-phase HPLC (C18 column, acetonitrile:water gradient) with UV-Vis detection (λ = 254 nm for chromenone absorption) .

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to validate purity ≥98% .

- Batch-to-batch variability : Monitor reaction intermediates via LC-MS to identify incomplete deprotection or side products (e.g., over-methylation) .

Q. What strategies mitigate crystallographic disorder in X-ray structures of hydroxyl-rich derivatives?

- Cryoprotection : Soak crystals in glycerol-containing cryoprotectant to stabilize hydrogen bonds .

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals, particularly for high-symmetry space groups .

- Hydrogen placement : Use SHELXE to model disordered hydroxyl groups with partial occupancy .

Data Interpretation

Q. How to interpret conflicting bioactivity data between in vitro and in vivo studies?

- Metabolic stability : Test hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid glucuronidation of hydroxyl groups, which reduces in vivo efficacy .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs (e.g., -tagged derivatives) .

Q. What statistical approaches validate structure-activity relationships (SAR) in flavonoid derivatives?

- Multivariate analysis : Apply principal component analysis (PCA) to correlate substituent electronic effects (Hammett σ values) with bioactivity .

- Machine learning : Train random forest models on datasets (e.g., ChEMBL) to predict IC values based on descriptors like polar surface area (PSA) or topological polar surface area (TPSA) .

Emerging Research Directions

Q. What role does glycosylation play in modulating the compound’s solubility and target specificity?

Q. How can nanotechnology enhance delivery of this compound in therapeutic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.